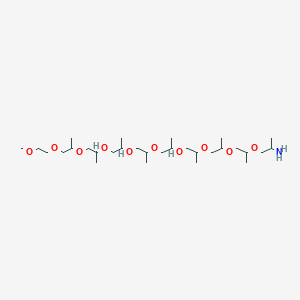
Jeffamine M-600
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jeffamine M-600 is a polyether that is a nine-membered polypropylene glycol terminated by an amino group at one end and a methoxyethyl termination at the other. A common crystallisation reagent. It is a polyether and a primary amino compound.
Aplicaciones Científicas De Investigación
Industrial Applications
-
Coatings and Adhesives
- Jeffamine M-600 enhances the mechanical properties of coatings and adhesives, providing increased flexibility and durability. It is commonly used in:
- Polyurethane formulations : Improves adhesion and flexibility.
- Epoxy resins : Acts as a curing agent, enhancing the thermal and mechanical properties of cured systems.
- Jeffamine M-600 enhances the mechanical properties of coatings and adhesives, providing increased flexibility and durability. It is commonly used in:
-
Detergents and Cleaning Agents
- As highlighted in patent WO2017089164A1, this compound is utilized as an enzyme stabilizer in detergents. It enhances enzyme stability, thereby improving cleaning efficiency. This application is particularly relevant in formulations that require the use of enzymes for stain removal.
-
Polymer Chemistry
- This compound serves as a building block in the synthesis of various polymeric materials. It can be incorporated into:
- Segmented copolymers : Enhances thermal and electrical properties.
- Thermosetting polymers : Provides reprocessability and stress-relaxation characteristics, making it suitable for advanced material applications.
- This compound serves as a building block in the synthesis of various polymeric materials. It can be incorporated into:
- Biotechnology
- Enzyme Stabilization in Detergents
-
Polymer Network Development
- Research published in Frontiers in Soft Matter illustrated how this compound was used to create benzoxazine/amine-based polymer networks that exhibited stress-relaxation properties typical of vitrimers. This study highlighted the compound's role in reducing polymerization temperatures while maintaining desirable mechanical properties .
- Thermal Properties Enhancement
Propiedades
Fórmula molecular |
C30H63NO10 |
|---|---|
Peso molecular |
597.8 g/mol |
Nombre IUPAC |
1-[1-[1-[1-[1-[1-[1-[1-[1-(2-methoxyethoxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-amine |
InChI |
InChI=1S/C30H63NO10/c1-22(31)13-34-24(3)15-36-26(5)17-38-28(7)19-40-30(9)21-41-29(8)20-39-27(6)18-37-25(4)16-35-23(2)14-33-12-11-32-10/h22-30H,11-21,31H2,1-10H3 |
Clave InChI |
BJSKBZUMYQBSOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COCCOC)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















